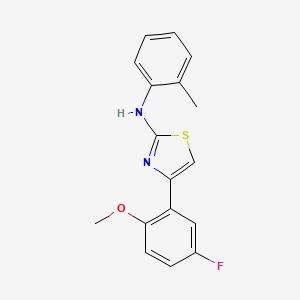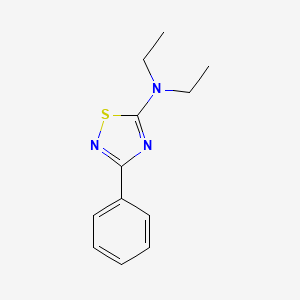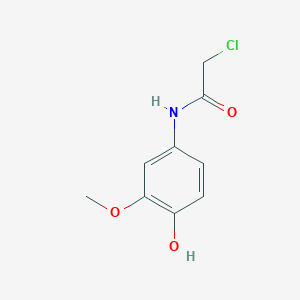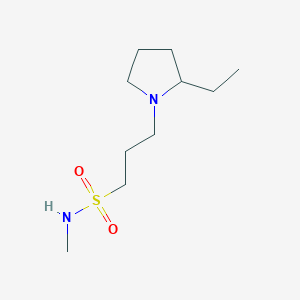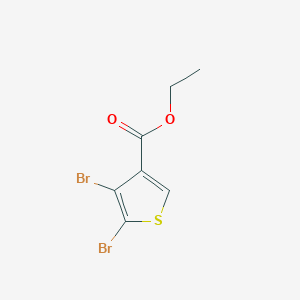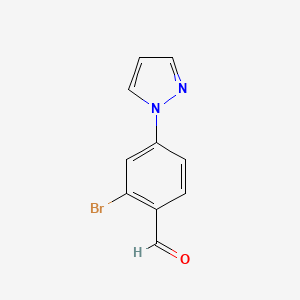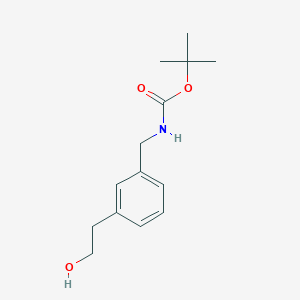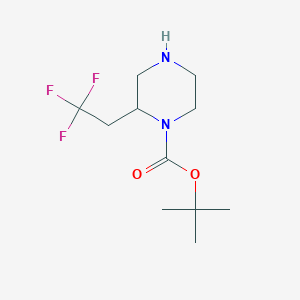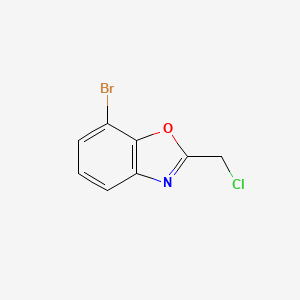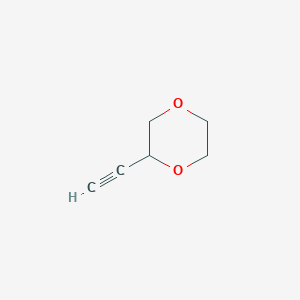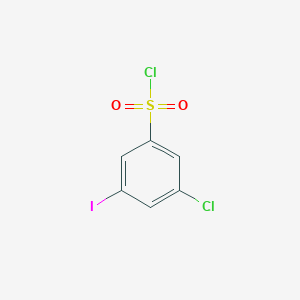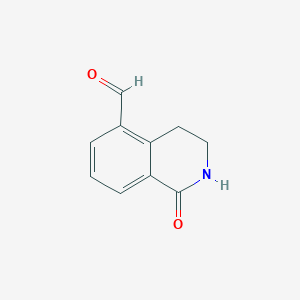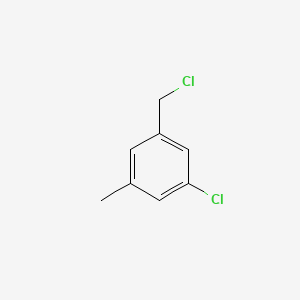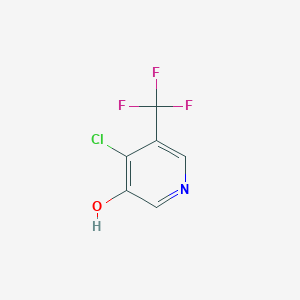![molecular formula C7H6BrF3N2 B6617054 [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1393543-60-6](/img/structure/B6617054.png)
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is an organic compound with the molecular formula C7H6BrF3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups on the pyridine ring significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The methanamine group is introduced through nucleophilic substitution, often using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring or the methanamine group.
Reduction: Reduction reactions may target the bromine or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include dehalogenated or defluorinated derivatives.
Substitution: A variety of functionalized pyridine derivatives can be formed, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
作用機序
The mechanism of action of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-bromo-6-(trifluoromethyl)pyridine
- 4-bromo-2-(trifluoromethyl)pyridine
- 6-bromo-3-(trifluoromethyl)pyridine
Uniqueness
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is unique due to the specific positioning of its functional groups. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
特性
IUPAC Name |
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOIOSIZTQUNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
